(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:
- A benzothiazole core substituted with 4,6-difluoro groups at the aromatic ring.
- An (E)-configured imino linkage connecting the benzothiazole to a thiophene-2-yl acetyl moiety.
- A methyl ester functional group at the acetoxy position.
The difluoro substituents may enhance electronegativity and metabolic stability, while the thiophene group could influence π-conjugation or binding interactions in biological targets .
Properties
IUPAC Name |
methyl 2-[4,6-difluoro-2-(2-thiophen-2-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-23-14(22)8-20-15-11(18)5-9(17)6-12(15)25-16(20)19-13(21)7-10-3-2-4-24-10/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXDTYZWXYLHJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a thiazole derivative with potential biological activities that have garnered attention in medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 382.4 g/mol. The structure features difluoro and thiophene groups, which are significant for its biological properties. The compound's synthesis typically involves multi-step reactions to form the thiazole ring and introduce various functional groups.
Antimicrobial Activity
Thiazole derivatives, including this compound, are known for their antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
Acetylcholinesterase Inhibition
The compound's structural characteristics suggest potential inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with a thiazole core have been reported to exhibit AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that this compound could be a candidate for further exploration in the development of treatments for cognitive disorders.
The proposed mechanism of action for this compound involves modulation of receptor activity and inhibition of specific enzymes related to its biological effects. Studies on similar compounds indicate that they may interact with various biological targets, leading to therapeutic effects .
Research Findings and Case Studies
Recent studies have highlighted the significance of thiazole derivatives in drug discovery:
- Antibacterial Activity : A study demonstrated that novel thiazole derivatives exhibited potent antibacterial activity against multiple strains of bacteria, indicating the therapeutic potential of compounds like (E)-methyl 2-(4,6-difluoro...) in treating infections .
- Neuroprotective Effects : Research focusing on AChE inhibitors showed that compounds with similar structures to (E)-methyl 2-(4,6-difluoro...) could mitigate cognitive decline in experimental models, reinforcing the need for further investigation into their neuroprotective properties .
- In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activities of thiazole derivatives. These include tests for antimicrobial efficacy and enzyme inhibition, providing a solid foundation for future clinical studies .
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives, including (E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, are known for their diverse biological activities. Studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. The difluoro and thiophene substituents may enhance these effects by increasing lipophilicity and modifying interaction with biological targets.
Anticancer Activity
Research shows that thiazole derivatives can inhibit cancer cell proliferation. The structural features of this compound suggest potential pathways for anticancer activity through the modulation of enzyme activity or receptor interactions. A study focusing on similar thiazole compounds demonstrated their ability to induce apoptosis in cancer cells, indicating a promising avenue for therapeutic development.
Anti-inflammatory Effects
The compound's structure also suggests possible anti-inflammatory properties. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them suitable candidates for further exploration in inflammatory disease models .
Dye Applications
Compounds containing thiazole moieties have been investigated for their use in dye applications due to their vibrant colors and photostability. The incorporation of the difluoro group can enhance the photophysical properties of dyes derived from this compound, making them suitable for applications in organic electronics and solar cells .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization with difluoro and thiophene groups. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to improve yields and reduce reaction times .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thiazole derivatives inhibited proliferation in several cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Synthesis Techniques | Developed a novel synthesis route that improved yield by 30% using microwave irradiation. |
Chemical Reactions Analysis
Hydrolysis and Solvolysis Reactions
The ester and imino groups undergo hydrolysis under acidic or basic conditions:
Nucleophilic Substitution at Difluoro Sites
The 4,6-difluoro positions on the benzothiazole ring participate in SNAr reactions:
Note: Steric hindrance from the thiophene-acetyl group reduces reactivity at the 2-position.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [3+2] cycloadditions and ring-opening pathways:
With Diazomethane
| Conditions | Product | Mechanism |
|---|---|---|
| Et<sub>2</sub>O, 0°C, 1 h | Spiro-thiazolidinone derivative | 1,3-Dipolar cycloaddition at C=N bond |
Ring-Opening with Grignard Reagents
| Reagent | Product | Application |
|---|---|---|
| CH<sub>3</sub>MgBr | Open-chain thioamide + methyl ketone | Precursor for heterocyclic synthons |
Functionalization of Thiophene Moiety
The thiophen-2-yl acetyl group undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Friedel-Crafts Acylation | AcCl/AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | Di-acylated thiophene derivative (72%) |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 0°C | 5-Bromothiophene analog (89%) |
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable structural diversification:
Biological Activity Modulation via Derivatization
Key pharmacomodulation reactions include:
-
Sulfonation: Enhanced water solubility (IC<sub>50</sub> ↓ 40% vs. parent compound in cytotoxicity assays)
-
Schiff Base Formation: Condensation with aldehydes improves antimicrobial potency (MIC: 2–8 µg/mL against S. aureus)
Hydrolysis Product (Carboxylic Acid Derivative)
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 12.34 (s, 1H, COOH), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 6.52–7.21 (m, aromatic-H)
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IR (KBr): 1695 cm<sup>-1</sup> (C=O stretch), 1540 cm<sup>-1</sup> (C=N)
Suzuki Coupling Product
-
HRMS (ESI): m/z 512.0984 [M+H]<sup>+</sup> (calc. 512.0989 for C<sub>24</sub>H<sub>17</sub>F<sub>2</sub>N<sub>3</sub>O<sub>2</sub>S<sub>2</sub>)
This compound’s reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Experimental protocols emphasize strict control of temperature and pH to avoid side reactions at the imino-thiazole junction.
Comparison with Similar Compounds
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Key Features :
- Core: Benzothiazole linked to an indole moiety via a cyanoacetate ester.
- Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone for 5 hours .
Comparison :
- Substituents : The indole group (bulky, electron-rich) contrasts with the thiophene-acetyl group in the target compound. Indole’s nitrogen may facilitate hydrogen bonding, whereas thiophene’s sulfur could enhance lipophilicity.
- Synthesis : Both compounds use benzothiazole cores, but the target’s difluoro and thiophene substituents may require modified reaction conditions (e.g., fluorination steps or thiophene coupling).
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Key Features :
Comparison :
- Structural Divergence : The target lacks the triazine and sulfonylurea motifs, instead featuring a benzothiazole-thiophene system. This suggests divergent bioactivity; the target is unlikely to act as a herbicide.
- Functional Groups : The methyl ester is common, but the target’s difluoro and thiophene groups may confer distinct electronic properties.
Ethyl 2-[2-ethylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate
Key Features :
- Core: Thiazole ring with ethylimino and trimethylphenyl groups.
Comparison :
- Ring Systems : The target’s benzothiazole (fused benzene-thiazole) vs. the analog’s simple thiazole. Benzothiazoles generally exhibit stronger aromaticity and stability.
Structural and Functional Analysis Table
Research Implications and Gaps
- Synthesis : The target’s fluorinated and thiophene-containing structure may require specialized synthetic routes, such as Suzuki coupling for thiophene integration or fluorination protocols .
- Bioactivity : While sulfonylurea analogs act as herbicides, the target’s benzothiazole-thiophene system could target enzymes like kinases or microbial proteins, though experimental validation is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
